

The Fundamental Chemistry of the Quinoxaline Scaffold: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-(Hydroxyamino)quinoxalin-2(1H)-one

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Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile chemical reactivity have led to the development of a vast array of derivatives with significant biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of the quinoxaline core, intended for researchers, scientists, and drug development professionals. The guide details the synthesis, chemical properties, reactivity, and spectroscopic characteristics of this important heterocyclic system.

Physicochemical and Spectroscopic Properties

The inherent properties of the quinoxaline scaffold are foundational to its utility. A summary of its key physicochemical and spectroscopic data is presented below, offering a baseline for the characterization of its derivatives.

Physicochemical Properties of Quinoxaline

Property	Value	Reference
Molecular Formula	C ₈ H ₆ N ₂	[1]
Molecular Weight	130.15 g/mol	[2]
Melting Point	29-32 °C	[3]
Boiling Point	220-223 °C	[3]
pKa	0.56	[3]

Spectroscopic Data of Quinoxaline

Technique	Key Features	Reference
UV-Vis (in Ethanol)	λ_{max} : 233, 238, 305, 314 nm	[4]
Infrared (IR)	3050 cm ⁻¹ (Ar-H stretch), 1570, 1500, 1470 cm ⁻¹ (C=C, C=N stretch)	[2]
¹ H NMR (in CDCl ₃)	δ 8.8 (s, 2H), 8.1 (dd, 2H), 7.7 (dd, 2H) ppm	[5]
¹³ C NMR (in CDCl ₃)	δ 145.4, 143.2, 129.8, 129.5 ppm	[5]
¹⁵ N NMR (in CDCl ₃)	δ -5.5 ppm	[5]

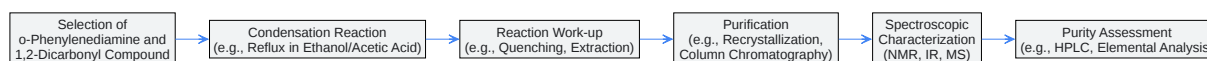
Synthesis of the Quinoxaline Scaffold

The construction of the quinoxaline ring system is most classically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. However, numerous variations and alternative methods have been developed to improve yields, accommodate a wider range of substrates, and employ greener reaction conditions.

General Synthesis Workflow

The typical workflow for the synthesis and characterization of quinoxaline derivatives is a multi-step process that begins with the selection of appropriate starting materials and culminates in

the structural elucidation and purity assessment of the final product.



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Caption: A generalized experimental workflow for the synthesis and characterization of quinoxaline derivatives.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol details the classic and widely used method for synthesizing a representative quinoxaline derivative.

Materials:

- o-Phenylenediamine (1 mmol, 108 mg)
- Benzil (1 mmol, 210 mg)
- Ethanol (10 mL)

Procedure:

- Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.
- Reflux the reaction mixture for 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The product will precipitate out of the solution.
- Collect the solid product by filtration.

- Wash the product with cold ethanol.
- Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.^{[6][7]}

Chemical Reactivity of the Quinoxaline Scaffold

The quinoxaline ring system exhibits a rich and varied reactivity, allowing for functionalization at both the benzene and pyrazine rings. The nitrogen atoms of the pyrazine ring decrease the electron density of the heterocyclic ring, making it susceptible to nucleophilic attack, while the benzene ring can undergo electrophilic substitution.

Nitration of Quinoxaline

Electrophilic nitration of the quinoxaline ring primarily occurs on the benzene portion of the molecule.

Experimental Protocol: Nitration of Quinoxaline

Materials:

- Quinoxaline
- Concentrated Nitric Acid
- Concentrated Sulfuric Acid

Procedure:

- Carefully add concentrated sulfuric acid to a cooled solution of quinoxaline.
- Slowly add concentrated nitric acid to the mixture while maintaining a low temperature with an ice bath.
- Stir the reaction mixture at room temperature for the appropriate time.
- Pour the reaction mixture over crushed ice to precipitate the nitrated product.
- Collect the solid by filtration and wash with cold water.

- Purify the product by recrystallization.[8][9][10]

N-Oxidation of Quinoxaline

The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides, which are important intermediates for further functionalization and often exhibit interesting biological properties.[11]

Experimental Protocol: Synthesis of Quinoxaline-1,4-di-N-oxide

Materials:

- Quinoxaline
- Hydrogen Peroxide (30%)
- Glacial Acetic Acid

Procedure:

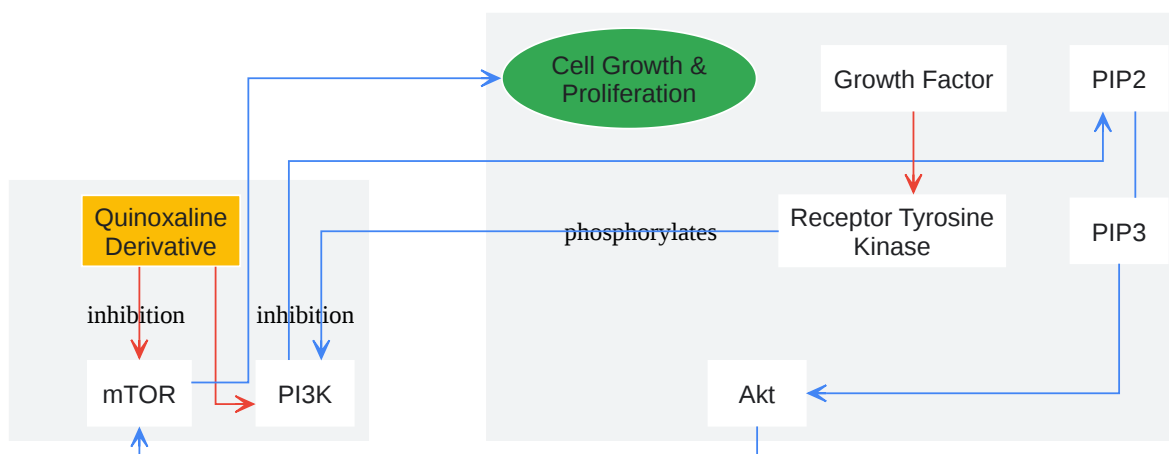
- Dissolve quinoxaline in glacial acetic acid.
- Slowly add hydrogen peroxide to the solution.
- Heat the reaction mixture at 70-80 °C for several hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
- The product will precipitate and can be collected by filtration.
- Purify the product by recrystallization.[12]

Quinoxaline in Drug Development: Signaling Pathways

The therapeutic potential of quinoxaline derivatives is often attributed to their ability to interact with and modulate the activity of key biological targets, such as protein kinases. Inhibition of these enzymes can disrupt signaling pathways that are critical for the survival and proliferation of cancer cells.

Inhibition of the PI3K/mTOR Signaling Pathway

Several quinoxaline derivatives have been identified as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in a signaling pathway that is frequently dysregulated in cancer.[13]

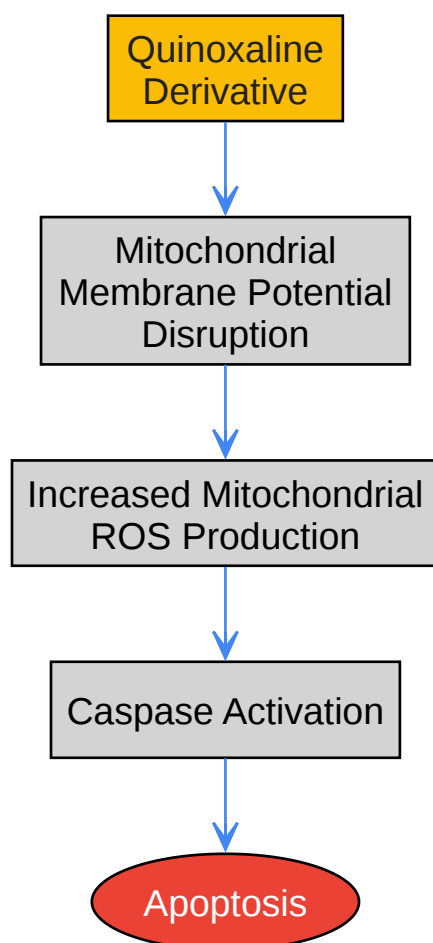


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Caption: Quinoxaline derivatives can inhibit the PI3K/mTOR signaling pathway, leading to a reduction in cancer cell growth and proliferation.

Induction of Apoptosis

Many quinoxaline-based anticancer agents exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This can occur through various mechanisms, including the disruption of mitochondrial function.[14][15]



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Caption: The induction of apoptosis by certain quinoxaline derivatives is mediated through the mitochondrial pathway.

Conclusion

The quinoxaline scaffold remains a cornerstone of heterocyclic chemistry, with its versatile synthesis and reactivity enabling the exploration of a vast chemical space. The profound biological activities exhibited by its derivatives, particularly in the realm of oncology, underscore the continued importance of this heterocyclic system in modern drug discovery and development. This guide has provided a foundational understanding of the core chemistry of quinoxalines, offering valuable insights and practical protocols for researchers in the field. Further exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved quinoxaline-based therapeutics and materials.

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